1,3-Dichloro-5-isopropylbenzene
Overview
Description
1,3-Dichloro-5-isopropylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms and one isopropyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The isopropyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) bromide or sulfuric acid.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include phenolic derivatives.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
1,3-Dichloro-5-isopropylbenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: It is used in the study of biochemical pathways and interactions involving chlorinated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-isopropylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of chlorine atoms and the isopropyl group influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1,3-Dichloro-5-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
1,3-Dichloro-5-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
1,3-Dichloro-5-isopropylbenzene is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted derivatives. These effects influence the compound’s reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1,3-dichloro-5-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALJWFYGLWQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431538 | |
Record name | 1,3-Dichloro-5-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65432-04-4 | |
Record name | 1,3-Dichloro-5-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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